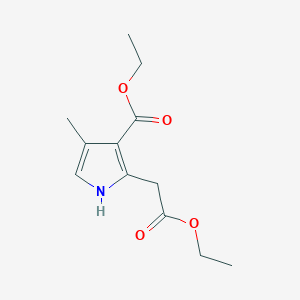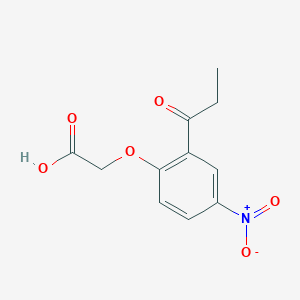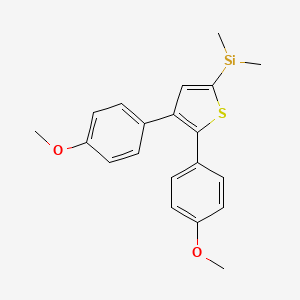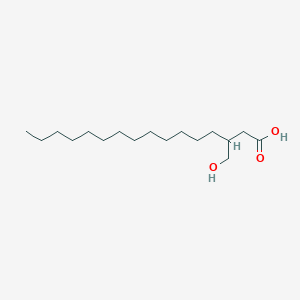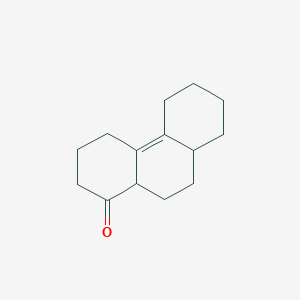
3,4,5,6,7,8,8a,9,10,10a-Decahydrophenanthren-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6,7,8,8a,9,10,10a-Decahydrophenanthren-1(2H)-one: is a polycyclic ketone compound. It is structurally related to phenanthrene, a tricyclic aromatic hydrocarbon, but with additional hydrogen atoms, making it a decahydro derivative. This compound is of interest in various fields of chemistry and industry due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenation of Phenanthrene: One common method to synthesize this compound is through the hydrogenation of phenanthrene under high pressure and temperature in the presence of a catalyst such as palladium or platinum.
Cyclization Reactions: Another method involves cyclization reactions starting from suitable precursors that can form the tricyclic structure under acidic or basic conditions.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation is often employed due to its efficiency and scalability. The process involves the use of large reactors and continuous flow systems to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives, such as alcohols, ketones, and carboxylic acids.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the carbonyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products:
Oxidation Products: Hydroxylated derivatives, carboxylic acids.
Reduction Products: More saturated hydrocarbons.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or catalyst in certain organic reactions.
Biology:
Biochemical Studies: Used in studies related to enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4,5,6,7,8,8a,9,10,10a-Decahydrophenanthren-1(2H)-one depends on its application. In catalysis, it may act by providing a reactive surface or intermediate. In biological systems, it may interact with enzymes or receptors, altering their activity or function.
Comparación Con Compuestos Similares
Phenanthrene: The parent compound, which is aromatic and less hydrogenated.
Decahydronaphthalene: Another polycyclic hydrocarbon with a similar degree of hydrogenation but different ring structure.
Tetralin: A partially hydrogenated derivative of naphthalene.
Uniqueness:
Structural Features: The specific arrangement of hydrogen atoms and the presence of a carbonyl group make it unique compared to its parent and related compounds.
Reactivity: Its reactivity profile differs due to the additional hydrogenation and the presence of the carbonyl group.
Propiedades
Número CAS |
88165-64-4 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
3,4,5,6,7,8,8a,9,10,10a-decahydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C14H20O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h10,13H,1-9H2 |
Clave InChI |
SAMRDLQNXMSKKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C3CCCC(=O)C3CCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


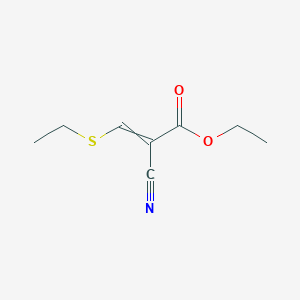
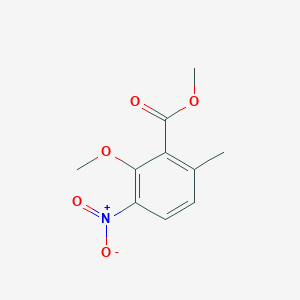
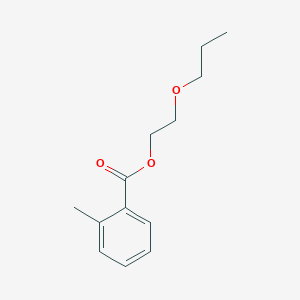
![N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14376330.png)
![Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate](/img/structure/B14376331.png)
![1-Fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxybenzene](/img/structure/B14376341.png)

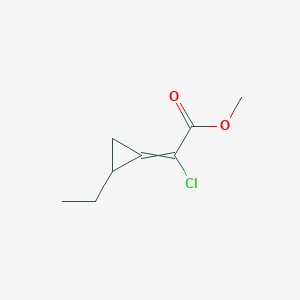
![4-[4-(4-Ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene](/img/structure/B14376369.png)

